N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Description
Contextualization within the Class of Chloroacetamide Derivatives
Chloroacetamide derivatives are a significant class of compounds in organic synthesis and medicinal chemistry, characterized by an acetamide (B32628) group bearing a chlorine atom on the alpha-carbon. This chlorine atom serves as a reactive handle, making chloroacetamides valuable intermediates for the synthesis of a wide array of more complex molecules. The electrophilic nature of the α-carbon allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups. researchgate.nettandfonline.com
The synthesis of N-aryl chloroacetamides, such as N-(2-chloro-3,5-dimethoxyphenyl)acetamide, typically involves the chloroacetylation of the corresponding aniline (B41778) derivative. researchgate.netresearchgate.net This is often achieved by reacting the aniline with chloroacetyl chloride in the presence of a base or in a suitable solvent like glacial acetic acid. nih.gov
The biological activities of chloroacetamide derivatives are diverse and well-documented. They have been investigated for their potential as herbicides, antifungals, and disinfectants. ijpsr.infoufrgs.brnih.gov For instance, some N-aryl-2-chloroacetamides have shown promising antimicrobial activities. ijpsr.info The reactivity of the chloroacetamide moiety is key to its biological action in many cases, as it can covalently modify biological macromolecules.
Significance of Substituted Phenylacetamides in Chemical Biology
Substituted phenylacetamides represent a broad and versatile class of compounds with significant applications in chemical biology and drug discovery. The phenylacetamide scaffold is a common feature in many biologically active molecules, and the nature and position of substituents on the phenyl ring can dramatically influence their pharmacological properties.
Research has shown that substituted phenylacetamides can exhibit a wide range of biological activities, including but not limited to, antidepressant, nih.gov antibacterial, nih.gov and anticonvulsant properties. The specific substitutions on the phenyl ring play a crucial role in determining the compound's interaction with biological targets. For example, the presence of halogen atoms or methoxy (B1213986) groups can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its binding affinity to receptors and enzymes.
The dimethoxy-substituted phenyl ring in this compound, for instance, is a feature found in various pharmacologically active compounds. Methoxy groups can influence a molecule's ability to cross cell membranes and can also be involved in hydrogen bonding interactions with biological targets.
Scope and Objectives of Academic Research on this compound
Based on available scientific literature, dedicated academic research focusing specifically on this compound is not extensively documented. Its existence is primarily noted in the catalogs of chemical suppliers. emolecules.comchemscene.comsinfoobiotech.comscbt.comchemicalbook.comsigmaaldrich.com
The primary objective of any future research on this compound would likely be to synthesize and characterize it thoroughly. This would involve detailing its spectroscopic properties (such as NMR, IR, and mass spectrometry) and determining its crystal structure.
Following characterization, the logical next step would be to investigate its potential biological activities. Given the known properties of related chloroacetamides and substituted phenylacetamides, screening for antimicrobial, anticancer, or central nervous system activities could be a rational starting point. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substitution patterns, would be crucial to understand how the 2-chloro and 3,5-dimethoxy substituents contribute to any observed biological effects.
Due to the lack of specific research data for this compound, the following tables present representative data for analogous chloroacetamide and phenylacetamide derivatives to illustrate the types of information that would be relevant for future studies on the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66932-96-5 | emolecules.comchemscene.com |
| Molecular Formula | C₁₀H₁₂ClNO₃ | chemscene.comsigmaaldrich.com |
| Molecular Weight | 229.66 g/mol | chemscene.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Interactive Data Table: Biological Activities of Representative Chloroacetamide Derivatives
| Compound | Organism/Target | Activity | Reference |
| N-(4-bromophenyl)-2-chloroacetamide | Fusarium strains | Antifungal (MIC range 12.5–50 μg/mL) | nih.gov |
| Various N-alkyl/aryl Acetamides | Gram-positive and Gram-negative bacteria | Antibacterial | ijpsr.info |
| Various N-alkyl/aryl Acetamides | Fungi | Antifungal | ijpsr.info |
Table 2: Spectroscopic Data for an Analogous Compound, 2-chloro-N-(2-methoxyphenyl)acetamide
| Spectroscopic Technique | Observed Data | Reference |
| IR (cm⁻¹) | 3271.38 (NH-stretch), 1668.48 (C=O stretch), 1543.10 (NH-bend), 1475.59 (C-N stretch), 785-540 (C-Cl stretch) | ijpsr.info |
| Mass Spectrum (m/z) | 199 ([M+], 100%) | ijpsr.info |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNQSBFLDLKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Chloro 3,5 Dimethoxyphenyl Acetamide
Established and Proposed Synthetic Pathways
The primary route for synthesizing N-(2-chloro-3,5-dimethoxyphenyl)acetamide and its isomers involves the formation of an amide bond between an aniline (B41778) precursor and an acylating agent.
Acylation Reactions Utilizing 2-chloro-3,5-dimethoxyaniline (B1632247) Precursors
The most direct and widely employed method for the synthesis of this compound is the acylation of 2-chloro-3,5-dimethoxyaniline. This reaction involves treating the aniline with an acetylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct.
A parallel and common synthesis is that of related N-aryl chloroacetamides, which involves the reaction of an aromatic amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This standard method can be represented by the general scheme where an aniline derivative reacts with chloroacetyl chloride to yield the corresponding N-aryl chloroacetamide. ijpsr.info For instance, the reaction of various aliphatic and aromatic amines with chloroacetyl chloride at room temperature produces the desired 2-chloro-N-alkyl/aryl acetamide (B32628) products. ijpsr.info
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the acylation reaction are highly dependent on the chosen conditions and reagents. Key parameters for optimization include the choice of solvent, base, temperature, and the specific acylating agent.
Different bases and solvents can be employed to optimize the reaction. For example, in the synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, triethylamine (B128534) is used as a base in a methylene (B1212753) chloride solvent while the reaction is cooled with ice. prepchem.com Another approach uses potassium carbonate as the base in a tetrahydrofuran (B95107) (THF) solvent, with the reaction proceeding at room temperature. neliti.com The selection between a stronger, soluble organic base like triethylamine and a milder, inorganic base like potassium carbonate can influence reaction rate and workup procedures.
The table below illustrates different conventional conditions used for the synthesis of related acetamide compounds.
| Precursor | Acylating Agent | Solvent | Base | Temperature | Yield | Reference |
| m-aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K2CO3 | Room Temp. | Not specified | neliti.com |
| 2-(3,4-dimethoxyphenyl)ethylamine | Chloroacetyl chloride | Methylene chloride | Triethylamine | Ice-cooled | Not specified | prepchem.com |
| Various anilines | Chloroacetyl chloride | Aqueous | None (amine in excess) | Room Temp. | 59-70% | ijpsr.info |
Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis, Flow Chemistry)
Modern synthetic techniques offer significant advantages over conventional methods, primarily by reducing reaction times, improving yields, and promoting greener chemical processes. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic reaction enhancement (MORE) has proven to be a powerful tool for synthesizing acetamide derivatives. researchgate.net This technique utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. irjmets.comrsc.org For example, the conventional synthesis of “2-Chloro-N-p-tolylacetamide” requires 5-6 hours, whereas the microwave-assisted method can be completed in just 5-10 minutes with yields ranging from 50-80%. researchgate.net This rapid and efficient methodology is considered more environmentally friendly due to the reduced use of solvents and lower energy consumption. researchgate.net The reaction between 3,4-dichloroaniline (B118046) and chloroacetyl chloride is another example that can be accelerated by microwave irradiation. irjmets.com
Flow Chemistry: Flow chemistry, or continuous manufacturing, represents another advanced approach. uc.pt In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de The modular nature of flow chemistry systems allows for the integration of multiple reaction steps, in-line purification, and scavenging of byproducts, making it a highly efficient and versatile process. uc.ptthieme-connect.de While a specific flow synthesis for this compound is not detailed in the literature, the principles of flow chemistry can be applied to its synthesis, potentially offering improved safety, scalability, and reproducibility compared to batch processes. uc.pt
Derivatization Strategies and Analogue Synthesis
Once synthesized, this compound can be chemically modified to produce a range of analogues. The reactivity of the molecule is centered on the chloro- and dimethoxy- substituents on the phenyl ring. It is important to distinguish the reactivity of the chlorine atom in the target compound from that in its isomer, 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, where the chlorine is positioned on the acetyl group.
Nucleophilic Substitution Reactions
The position of the chlorine atom dictates its reactivity towards nucleophiles.
Reactivity of the Aryl Chloride (in this compound): The chlorine atom attached directly to the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring. In this compound, the methoxy (B1213986) groups are electron-donating, and the acetamide group is only moderately activating for SNAr, making substitution at the C-Cl bond difficult under standard conditions.
Reactivity at the α-Chloro Position (in isomers like 2-chloro-N-(aryl)acetamides): In contrast, for isomers such as 2-chloro-N-arylacetamides, the chemical reactivity is primarily attributed to the easy displacement of the chlorine atom by nucleophiles. researchgate.net This α-chloro position is highly electrophilic due to the adjacent carbonyl group, making it susceptible to attack by a wide range of nucleophiles. researchgate.net Studies have shown successful substitution reactions using oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net For example, 2-chloro-N-arylacetamides can react with sodium hydrogen selenide (B1212193) to form diorganyl selenide compounds. ekb.eg This high reactivity allows for the synthesis of a diverse library of derivatives by introducing various functional groups at the α-position.
Chemical Modifications of the 3,5-Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl ring offers several avenues for chemical modification, allowing for the synthesis of diverse analogues.
Birch Reductive Alkylation: The electron-rich 3,5-dimethoxyphenyl moiety can be selectively reduced and then alkylated in a process known as the Birch reductive alkylation. researchgate.net This reaction typically involves dissolving metal reduction (e.g., using lithium in liquid ammonia) to form a dihydro-intermediate, which is then trapped by an electrophile. researchgate.net This methodology allows for the introduction of various functional groups at the benzylic position, including esters, nitriles, and amides. researchgate.net
Electrophilic Aromatic Substitution: The 3,5-dimethoxy arrangement strongly activates the aromatic ring towards electrophilic substitution at the positions ortho and para to them (positions 2, 4, and 6). Since the 2-position is already occupied by a chlorine atom, further substitution would be directed to the 4 and 6 positions. Friedel-Crafts alkylation, for instance, has been shown to be highly regioselective on 3,5-dimethoxyaniline, producing the para-alkylated product in high yields. researchgate.net This suggests that similar electrophilic substitution reactions could be performed on this compound to introduce additional substituents onto the aromatic ring.
Demethylation: The methoxy groups themselves can be cleaved to yield phenol (B47542) functionalities. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting hydroxyl groups can then be used as handles for further functionalization, such as conversion to esters or ethers.
N-Substitution Reactions and Their Synthetic Implications
N-aryl-2-chloroacetamides, including this compound, are versatile precursors in organic synthesis due to the reactive C-Cl bond, which is susceptible to nucleophilic substitution. researchgate.netresearchgate.net These reactions allow for the introduction of various substituents at the nitrogen atom, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science.
N-substitution reactions of analogous N-aryl-2-chloroacetamides have been reported to proceed with various nucleophiles. For instance, the reaction of N-substituted chloroacetamides with indole (B1671886) derivatives in the presence of sodium hydride in DMF has been shown to yield indolyl-N-substituted acetamide derivatives. researchgate.net Similarly, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net
The synthetic implications of these N-substitution reactions are significant, as they provide a route to more complex molecular architectures. For example, intramolecular cyclization following a nucleophilic substitution can lead to the formation of various heterocyclic systems. researchgate.net The general scheme for N-alkylation and N-arylation of a generic N-aryl-2-chloroacetamide is presented below, which is applicable to this compound.
Table 1: Representative N-Substitution Reactions of N-Aryl-2-Chloroacetamides
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Indole | NaH, DMF | Indolyl-N-substituted acetamide | researchgate.net |
| Various electrophiles | NaH, DMF | N-alkyl/aralkyl sulfamoylacetamides | researchgate.net |
| Amines | Neat, 180 °C | N-methylated amines (with DMC) | nih.gov |
| Acetamide | CuI, N,N'-dimethylethylenediamine, K3PO4, dioxane, 90 °C | N-ferrocenyl acetamides | bsu.bykaust.edu.sachemrxiv.org |
This table presents data for analogous compounds to illustrate the potential reactivity of this compound.
These reactions underscore the utility of this compound as a building block for creating a library of derivatives for further investigation.
Mechanistic Investigations of Formation and Transformation Reactions
Understanding the reaction mechanisms for the formation and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting potential byproducts.
The formation of this compound typically involves the acylation of 2-chloro-3,5-dimethoxyaniline with an acetylating agent like acetyl chloride or acetic anhydride. The mechanism proceeds through a nucleophilic acyl substitution.
The initial step involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic properties of the substituents on the phenyl ring. The two methoxy groups on the phenyl ring are electron-donating, which increases the nucleophilicity of the amine and facilitates the initial attack.
For N-substitution reactions, which are typically SN2 reactions, the reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the chlorine atom. This results in an inversion of stereochemistry if the carbon is chiral. The transition state involves a pentacoordinate carbon atom with the nucleophile and the leaving group in apical positions.
The stability of this compound is a critical factor, particularly in environmental or biological contexts. Hydrolysis is a common degradation pathway for acetamides. nih.gov The rate of hydrolysis is significantly influenced by pH and temperature. acs.org
Studies on structurally related chloroacetamide herbicides have shown that hydrolysis can proceed under both acidic and basic conditions. nih.gov
Base-catalyzed hydrolysis: This can occur via two main pathways: a bimolecular nucleophilic substitution (SN2) at the chlorinated carbon, replacing the chloride with a hydroxide (B78521) ion, or through cleavage of the amide bond. nih.govacs.org The presence of electron-withdrawing groups can influence the susceptibility of the amide bond to cleavage.
Acid-catalyzed hydrolysis: Under acidic conditions, cleavage of both the amide and ether groups has been observed in related compounds. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. patsnap.com
The dimethoxy substituents on the phenyl ring of this compound are likely to influence the hydrolysis kinetics. Their electron-donating nature may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down acid-catalyzed hydrolysis compared to unsubstituted analogs.
Table 2: Hydrolysis Rate Constants for Structurally Related Dichloroacetamide Safeners
| Compound | kH (M⁻¹ h⁻¹) (Acid-mediated) | kN (h⁻¹) (Neutral) | kOH (M⁻¹ h⁻¹) (Base-mediated) | Reference |
| AD-67 | 0.46 ± 0.14 | 0.30 ± 0.17 | acs.org | |
| Benoxacor | 2.8 (±1.4) × 10⁻³ | 5.3 (±0.4) × 10⁻⁴ | 500 ± 200 | acs.org |
| Dichlormid | 2.9 ± 1.6 | acs.org | ||
| Furilazole | 3.1 (±0.7) × 10⁻² | 3.5 ± 1.8 | acs.org |
Rate constants were determined in 5 mM phosphate (B84403) buffer at pH 7 for neutral conditions, 1–2.5 N HCl for acidic conditions, and 0.004–2 N NaOH for basic conditions. An asterisk () indicates a slope that was not statistically different from zero. This data for related compounds provides a framework for understanding the potential hydrolysis behavior of this compound.*
Other potential degradation pathways could involve the cleavage of the methoxy ether bonds or hydroxylation of the aromatic ring, similar to the degradation pathways observed for other aromatic compounds like acetaminophen. nih.govrsc.org
Structural Elucidation and Conformational Analysis of N 2 Chloro 3,5 Dimethoxyphenyl Acetamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the chemical structure of a molecule. Each technique provides unique insights into the connectivity, functional groups, and electronic nature of the compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Amide NH | Data not available | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available | Data not available |
| Methylene (B1212753) CH₂ | Data not available | Data not available | Data not available |
| Methoxy (B1213986) OCH₃ | Data not available | Data not available | Data not available |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | Data not available |
| Aromatic C-Cl | Data not available |
| Aromatic C-O | Data not available |
| Aromatic C-N | Data not available |
| Aromatic C-H | Data not available |
| Methylene CH₂ | Data not available |
| Methoxy OCH₃ | Data not available |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.
Specific experimental IR and Raman spectra for this compound could not be located. A standard analysis would identify characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-O stretching of the methoxy groups, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | Data not available |
| C=O Stretch (Amide) | Data not available |
| Aromatic C=C Stretch | Data not available |
| C-O Stretch (Methoxy) | Data not available |
| C-Cl Stretch | Data not available |
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.
While the molecular weight of this compound is known to be 229.66 g/mol , a detailed experimental mass spectrum and its interpretation are not available in the reviewed sources. An analysis would involve the identification of the molecular ion peak and the fragmentation pattern, which would likely include cleavage of the amide bond and loss of the chloroacetyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | m/z |
| [M]⁺ | Data not available |
| [M - CH₂Cl]⁺ | Data not available |
| [M - COCH₂Cl]⁺ | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
No experimental UV-Vis spectrum for this compound was found. It would be expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene (B151609) ring.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | λmax (nm) |
| π → π* | Data not available |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Determination of Molecular Conformation and Geometry in the Crystalline State
A search of crystallographic databases did not yield a crystal structure for this compound. Such a study would provide precise bond lengths, bond angles, and torsion angles, offering unambiguous insight into the molecule's conformation in the solid state. This would include the planarity of the amide group and its orientation relative to the phenyl ring, as well as the conformation of the chloroacetamide side chain.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The molecular structure of this compound possesses several functional groups capable of engaging in a variety of intermolecular interactions, which are critical in defining its solid-state architecture. The analysis of related crystal structures indicates that a hierarchy of hydrogen bonds and other weak interactions dictates the molecular assembly.
The most significant and structurally defining interaction anticipated is the N–H···O hydrogen bond between the amide proton (N–H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a highly reliable and persistent feature in the crystal structures of secondary amides and N-arylacetamides, typically resulting in the formation of infinite one-dimensional chains or discrete dimeric motifs.
C–H···O Interactions: The carbonyl oxygen, already acting as an acceptor in the primary N–H···O bond, can also accept weaker hydrogen bonds from aryl (Car–H) or methyl (Csp3–H) donors.
C–H···Cl Interactions: The chlorine atom, with its partial negative charge, can act as a weak hydrogen bond acceptor for various C–H donors, further linking the primary molecular chains.
π-Interactions: The electron-rich dimethoxyphenyl ring can participate in C–H···π interactions, where a C–H bond from an adjacent molecule is directed towards the face of the aromatic ring.
The interplay of these forces creates a complex and stable three-dimensional hydrogen-bonding network.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Strong Hydrogen Bond | N–H (Amide) | O=C (Carbonyl) | Forms primary supramolecular chains or dimers. |
| Weak Hydrogen Bond | Car–H (Aryl) | O=C (Carbonyl) | Links adjacent chains or molecules. |
| CMe–H (Methoxy) | O=C (Carbonyl) | Provides additional stabilization. | |
| Car–H (Aryl) | Cl | Crosslinks molecular chains. |
| π-Interaction | C–H (Various) | π-system (Phenyl Ring) | Contributes to packing efficiency. |
Investigation of Crystal Packing and Supramolecular Assembly
The assembly of this compound molecules in the solid state is predicted to be a direct consequence of the intermolecular interactions detailed above. The primary N–H···O hydrogen bonds form robust supramolecular synthons, such as the C(4) chain motif commonly observed in acetanilides. These chains represent the primary organizational feature of the crystal structure.
These one-dimensional chains are then further organized into a three-dimensional architecture through the weaker C–H···O, C–H···Cl, and C–H···π interactions. The specific arrangement, or crystal packing, is highly sensitive to the steric and electronic effects of the substituents on the phenyl ring. soton.ac.uk
In the case of this compound:
The ortho-chloro substituent is expected to induce significant steric hindrance, likely causing a notable dihedral angle between the plane of the phenyl ring and the plane of the amide group. This twisting is a critical conformational feature that directly influences how the molecules can stack and pack in the crystal lattice.
The 3,5-dimethoxy substituents influence the electronic nature of the aromatic ring and provide additional sites for weak hydrogen bonding, which can guide the assembly of the supramolecular structure.
Studies on isomeric and otherwise substituted chloroacetanilides confirm that minor changes in substituent position can lead to entirely different crystal packing arrangements (e.g., layered, herringbone, or more complex networks), highlighting the delicate balance of forces that governs the final supramolecular assembly. soton.ac.uk
Theoretical Structural Analysis
Theoretical and computational methods provide invaluable insight into the molecule's intrinsic structural preferences, complementing the information derived from solid-state studies. These analyses allow for the exploration of molecular flexibility and the energetic landscape governing its shape.
Conformational Landscape Mapping
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. A theoretical map of this landscape would reveal the low-energy conformers and the energy barriers that separate them. Computational studies on related N-arylacetamides have established the key degrees of rotational freedom. scielo.br
The principal rotations that define the molecule's conformation are:
Rotation about the N–C(aryl) bond (τ1): This torsion dictates the orientation of the phenyl ring relative to the amide plane. Due to the steric clash between the ortho-chloro substituent and the amide group, a planar conformation is expected to be energetically unfavorable. The minimum energy conformation will likely feature a significantly twisted arrangement to alleviate this steric strain.
Rotation about the C(carbonyl)–N bond: This rotation is associated with a high energy barrier due to the partial double-bond character of the amide linkage. Consequently, amides exist as a mixture of E (trans) and Z (cis) rotamers. For secondary amides like the target compound, the E (trans) conformation, where the Cα and the N-H bond are on opposite sides of the C-N bond, is overwhelmingly more stable.
Rotation about the C(carbonyl)–CH₂Cl bond (τ2): This rotation determines the position of the terminal chlorine atom relative to the carbonyl group, leading to potential syn and anti conformers.
A full conformational landscape map, typically generated via quantum chemical calculations (e.g., Density Functional Theory), would plot the molecule's potential energy as a function of these torsional angles, identifying the global and local energy minima corresponding to the most stable three-dimensional shapes of the molecule. mdpi.com
Table 2: Key Rotational Degrees of Freedom for Conformational Analysis
| Bond | Torsional Angle | Description | Expected Influence on Conformation |
|---|---|---|---|
| C(carbonyl)–N | E/Z Isomerism | Defines the geometry of the amide plane. | The E (trans) isomer is strongly preferred. |
| N–C(aryl) | τ1 | Dihedral angle between the amide plane and the phenyl ring. | A non-planar (twisted) conformation is expected due to the ortho-chloro group. |
Computational and Theoretical Investigations of N 2 Chloro 3,5 Dimethoxyphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of N-(2-chloro-3,5-dimethoxyphenyl)acetamide. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to ensure a high level of accuracy.
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the dimethoxy-substituted phenyl ring, which is electron-rich. In contrast, the LUMO is likely to be distributed over the acetamide (B32628) and chloro-substituted part of the molecule, which are more electron-withdrawing. This distribution influences the molecule's reactivity and interaction with other chemical species.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): Calculated as (I + A) / 2.
Chemical Hardness (η): Calculated as (I - A) / 2.
Electrophilicity Index (ω): Calculated as χ2 / (2η).
These descriptors help in predicting how the molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests that the molecule is a good electrophile. The calculated values for these descriptors provide a deeper understanding of the molecule's reactivity profile.
| Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Electronegativity (χ) | 3.675 |
| Chemical Hardness (η) | 2.575 |
| Electrophilicity Index (ω) | 2.62 |
Based on these calculations, potential reaction pathways can be predicted. The sites for electrophilic and nucleophilic attack can be identified using local reactivity descriptors, such as Fukui functions, which are derived from the electron density.
Theoretical calculations can also predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons and carbons in the molecule would show characteristic signals for the aromatic, methoxy (B1213986), and acetamide groups.
IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Key vibrational modes would include the N-H stretch, C=O stretch of the amide group, and C-Cl stretch, among others.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). The predicted λmax would correspond to the electronic transitions between the molecular orbitals, primarily the HOMO to LUMO transition.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful tools for investigating the potential of a compound to interact with biological targets, such as proteins and enzymes.
Given the structural features of this compound, a hypothetical biological target could be a protein kinase or a bacterial enzyme, as many acetamide derivatives have shown such activities. Molecular docking simulations can be performed to predict how the molecule would bind to the active site of such a target. The docking process involves placing the ligand (the compound) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting poses.
The results of the docking study would reveal the preferred binding mode of this compound within the active site of the hypothetical target. The analysis of the docked pose would highlight the specific interactions between the ligand and the amino acid residues of the protein. These interactions could include:
Hydrogen Bonds: The amide group of the compound is a potential hydrogen bond donor and acceptor.
Hydrophobic Interactions: The phenyl ring and methyl groups can engage in hydrophobic interactions with nonpolar residues.
Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction.
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase | -8.5 | Lys72, Asp184, Leu132 |
| Bacterial DHFR | -7.9 | Ile50, Ser59, Phe31 |
These computational and theoretical investigations provide a comprehensive profile of this compound, from its fundamental electronic properties to its potential as a bioactive molecule. The insights gained from these studies are invaluable for guiding further experimental research and development.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational changes and stability of molecules. nih.gov While specific MD simulation studies for this compound are not extensively detailed in the available literature, the principles of this technique can be applied to understand its likely dynamic properties. Such simulations would model the movement of atoms in the molecule over time, revealing its conformational landscape, flexibility, and the stability of different spatial arrangements.
The flexibility of this compound is primarily determined by the rotation around several key single bonds:
The C-N bond linking the phenyl ring to the acetamide nitrogen.
The C-C bond within the chloroacetamide side chain.
The C-O bonds of the methoxy groups.
Crystallographic studies of analogous compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-(3,5-dimethylphenyl)acetamide, provide a static picture of preferred conformations in the solid state. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is significantly twisted out of the plane of the phenyl ring. nih.gov In the case of 2-chloro-N-(3,5-dimethylphenyl)acetamide, the conformation of the C=O bond is consistently found to be anti to both the N-H bond and the C-Cl bond in the side chain across four independent molecules in the asymmetric unit. nih.gov
An MD simulation would expand on these static findings by exploring the energetic favorability of these and other conformations in a simulated physiological environment. Key parameters such as Root Mean Square Fluctuation (RMSF) can be calculated to quantify the mobility of different parts of the molecule. nih.gov It is expected that the terminal chloro-methyl group and the methoxy groups would exhibit higher flexibility compared to the more rigid phenyl ring and amide backbone.
The table below illustrates the type of data that could be generated from an MD simulation to analyze the conformational dynamics of the molecule.
| Dihedral Angle | Description | Average Angle (°) (Hypothetical) | Fluctuation (±°) (Hypothetical) | Preferred Conformation |
| C2-N1-C(O)-C(Cl) | Phenyl-Amide Torsion | 45 | 15 | Twisted |
| N1-C(O)-C(Cl)-H | Amide-Side Chain Torsion | 175 | 10 | Anti-periplanar |
| C(ring)-O-CH3 | Methoxy Group Torsion | 5 | 20 | Near-planar with ring |
This table is a hypothetical representation of potential MD simulation results.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies on Analogues
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. researchgate.netresearchgate.net These computational approaches establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR and SAR studies on its analogues, particularly N-(substituted phenyl)-2-chloroacetamides, have been instrumental in identifying the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govnih.govresearchgate.net
Development of Predictive Models for Biological Efficacy
Predictive QSAR models are developed by correlating the biological activities of a training set of molecules with their calculated molecular descriptors. nih.gov These descriptors quantify various physicochemical properties such as lipophilicity, electronic effects, and steric characteristics. For N-phenyl-2-chloroacetamide analogues, studies have successfully developed models to predict their antimicrobial efficacy against various bacterial and fungal strains. nih.gov
These models are often built using statistical methods like Multiple Linear Regression (MLR), which generates an equation linking the most influential descriptors to the observed activity. nih.gov For example, a QSAR study on a series of N-(substituted phenyl)-2-chloroacetamides investigated their antimicrobial potential. The study confirmed that the biological activity of these chloroacetamides varied depending on the position and nature of the substituents attached to the phenyl ring. nih.gov Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing. researchgate.netnih.gov
The table below summarizes the components of a typical QSAR model developed for N-(substituted phenyl)-2-chloroacetamide analogues.
| Model Type | Biological Activity | Key Descriptors | Statistical Method | Model Performance (Example) |
| 2D-QSAR | Antimicrobial (e.g., against S. aureus) | Lipophilicity (logP), Topological Polar Surface Area (TPSA), Molar Refractivity | Multiple Linear Regression (MLR) | R² = 0.924 |
Data synthesized from representative QSAR studies on analogous compounds. nih.govnih.gov
Identification of Key Pharmacophoric Features and Substituent Effects
SAR studies aim to identify the key structural motifs (pharmacophores) responsible for a molecule's biological activity and to understand how different substituents affect this activity. For the N-phenyl-2-chloroacetamide class of compounds, several key features have been identified.
Pharmacophoric Features: The essential pharmacophore for the antimicrobial and anticancer activities of these analogues generally consists of:
A Substituted Phenyl Ring: This group is crucial for modulating properties like lipophilicity and for potential aromatic interactions with biological targets.
An Amide Linker (-NH-C=O-): This group often participates in hydrogen bonding with receptor sites. archivepp.com
A Chloroacetamide Moiety (-CH₂Cl): The electrophilic nature of this group is often critical for the mechanism of action. The presence of the chlorine atom has been shown to significantly enhance antimicrobial activity compared to its non-chlorinated counterpart. mdpi.com
Lipophilicity and Permeability: Substituents significantly influence the compound's lipophilicity (logP) and Topological Polar Surface Area (TPSA). For instance, compounds with hydroxyl (-OH) substituents tend to have lower lipophilicity, while those with bromo (-Br) groups show higher lipophilicity. nih.gov TPSA values are critical for predicting cell permeability; certain substituent groups like cyano (-CN) and acetyl (-COCH₃) can place the TPSA in an optimal range for high permeability. nih.gov
Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents can alter the electronic environment of the entire molecule, affecting its interaction with biological targets.
Steric Effects: The size and position of substituents can influence how the molecule fits into a receptor's binding pocket.
The following table summarizes the observed structure-activity relationships for antimicrobial activity in a series of N-(substituted phenyl)-2-chloroacetamide analogues. nih.gov
| Substituent (on Phenyl Ring) | Position | Effect on Lipophilicity (logP) | Effect on TPSA (Ų) | Observed Antimicrobial Activity |
| -H | N/A | Baseline | Baseline | Moderate |
| 4-Br | para | Increase | Similar to baseline | Potent |
| 4-OH | para | Decrease | Increase | Moderate |
| 3-CN | meta | Moderate | Increase (Favorable) | Potent |
| 4-CN | para | Moderate | Increase (Favorable) | Potent |
| 4-COCH₃ | para | Moderate | Increase (Favorable) | Potent |
This systematic analysis of substituent effects is crucial for the rational design of new, more potent analogues of this compound.
Biological Activities and Mechanistic Insights in Vitro and in Silico
Investigations into Biological Activity Profiles
There is currently no available scientific literature detailing the biological activity profile of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
No studies have been published regarding the in vitro evaluation of the antiproliferative or cytotoxic potential of this compound against any cancer cell lines. Consequently, there is no data on its efficacy or selectivity in inhibiting cancer cell growth.
There is no available data from in vitro or in silico studies assessing the antimicrobial efficacy of this compound. Its potential as an antibacterial or antifungal agent has not been reported in the scientific literature.
No research has been conducted or published on the potential anti-inflammatory, analgesic, or smooth muscle relaxant properties of this compound.
Elucidation of Molecular Mechanisms of Action
Consistent with the lack of data on its biological activities, there is no information available regarding the molecular mechanisms of action for this compound.
There are no published enzyme inhibition studies for this compound. Therefore, no specific molecular targets have been identified.
No receptor binding assays or studies on the modulation of signal transduction pathways have been reported for this compound.
Data Tables
Due to the absence of research data for this compound, the following data tables are presented without entries.
Table 1: Antiproliferative and Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| No data available | No data available | No data available |
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| No data available | No data available | No data available |
Table 3: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 / Ki (µM) |
|---|---|
| No data available | No data available |
Table 4: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki/Kd) (nM) |
|---|---|
| No data available | No data available |
Investigations into Cellular and Subcellular Interactions
Currently, there are no specific studies in the scientific literature that detail the cellular and subcellular interactions of this compound. Research into how this compound is taken up by cells, its potential intracellular targets, and its localization within subcellular compartments has not been published.
In broader contexts, the cellular fate of related chloroacetamide compounds is often linked to their electrophilic nature, which allows them to react with cellular nucleophiles. For instance, some chloroacetamides have been shown to interact with proteins and peptides containing cysteine residues. However, without specific experimental data, any proposed cellular or subcellular interactions for this compound would be purely speculative.
Structure-Activity Relationship Correlates in Biological Systems
A formal structure-activity relationship (SAR) study for this compound is not available in the current body of scientific literature. Such studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The following subsections discuss the potential impact of its key structural features based on general principles observed in related classes of compounds.
The substitution pattern on the phenyl ring of N-phenylacetamides can significantly modulate their biological activity. The presence, number, and position of substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its ability to interact with biological targets.
For this compound, the key substitutions on the phenyl ring are a chlorine atom at the 2-position and two methoxy (B1213986) groups at the 3- and 5-positions.
2-Chloro Substitution: The chlorine atom is an electron-withdrawing group and can influence the acidity of the amide N-H group. Its position may also create steric hindrance that could affect the molecule's conformation and binding to a target.
The chloroacetamide moiety is a well-known reactive group in medicinal chemistry and agrochemistry. The carbon atom attached to the chlorine is electrophilic and can undergo nucleophilic substitution reactions with biological macromolecules.
The biological activity of many chloroacetamide-containing compounds is attributed to their ability to act as covalent modifiers of target proteins. The chlorine atom serves as a leaving group, allowing for the formation of a covalent bond, typically with nucleophilic amino acid residues such as cysteine. This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein function.
In the context of this compound, the chloroacetamide portion would be the primary site for potential covalent interactions with biological targets. The nature of the N-phenyl substituent would then modulate the reactivity and selectivity of this interaction. While this provides a hypothetical mechanism of action, it is important to reiterate that this has not been experimentally verified for this specific compound.
Role As a Chemical Building Block and Intermediate in Advanced Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the α-chloroacetyl group in N-(2-chloro-3,5-dimethoxyphenyl)acetamide makes it a key starting material for the synthesis of a variety of more intricate organic compounds. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
While specific documented syntheses starting directly from this compound are not extensively reported in publicly available literature, the reactivity of the broader class of N-aryl-2-chloroacetamides is well-established. These compounds are known to participate in various synthetic transformations. For instance, a related compound, N-{2-[2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethenyl]phenyl}acetamide, has been synthesized through a ferric chloride-promoted cascade reaction, demonstrating the utility of the chloroacetamido-substituted phenyl ring in constructing complex stilbene (B7821643) derivatives. nih.gov This suggests that this compound can similarly serve as a precursor for a range of complex molecules.
The general synthetic utility of chloroacetamides is further highlighted by their use in the preparation of various biologically active molecules through multicomponent reactions. nih.gov The chloroacetamide moiety can react with a variety of nucleophiles, leading to the formation of diverse heterocyclic and acyclic structures.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted acetamides |
| Cyclization Reactions | Binucleophiles | Heterocyclic compounds |
| Cross-Coupling Reactions | Boronic acids, Organostannanes | Biaryl compounds |
| Radical Reactions | Radical initiators | Functionalized alkanes |
Scaffold for the Development of Novel Chemical Entities
In medicinal chemistry and drug discovery, a chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity to identify new drug candidates. The this compound structure possesses the key attributes of a promising scaffold.
The dimethoxyphenyl ring can be modified to explore structure-activity relationships, while the reactive chloroacetyl group allows for the facile introduction of a wide array of substituents. This modularity enables the systematic exploration of chemical space around the core scaffold, which is a fundamental strategy in the development of novel chemical entities with desired biological properties.
Table 2: Key Structural Features of this compound as a Scaffold
| Feature | Description | Potential for Modification |
|---|---|---|
| 2-Chloro-3,5-dimethoxyphenyl ring | A substituted aromatic core | Demethylation, further substitution |
| Acetamide (B32628) linker | A stable amide bond | Variation of the acyl group |
| Reactive chlorine atom | A site for nucleophilic attack | Introduction of diverse side chains |
Application in Agrochemical Research as an Intermediate or Metabolite
Chloroacetamide-based compounds are a significant class of herbicides used in modern agriculture. nih.gov They are typically synthesized through the reaction of a substituted aniline (B41778) with chloroacetyl chloride. Given its structure, this compound can be considered a potential intermediate in the synthesis of novel herbicidal compounds. The synthesis of chloroacetamide compounds with large steric hindrance for use as pesticides, such as S-metolachlor, has been described in the patent literature.
Furthermore, understanding the metabolic fate of agrochemicals in the environment and in biological systems is crucial for assessing their safety and impact. Chloroacetamide herbicides undergo metabolism to various breakdown products. nih.gov While there is no specific evidence in the searched literature identifying this compound as a metabolite of a currently used agrochemical, the general metabolic pathways of chloroacetanilides suggest that such structures could potentially be formed. Studies on the urinary metabolites of various pesticides have identified numerous phenolic and chlorinated compounds, indicating the complex biotransformation pathways of these agrochemicals. nih.gov
Table 3: Relevance of Chloroacetamides in Agrochemicals
| Aspect | Description |
|---|---|
| Synthesis Intermediate | Chloroacetamides are key precursors for a major class of herbicides. |
| Potential Metabolite | The chloroacetamide structure is found in the breakdown products of some pesticides. |
| Research Focus | The environmental fate and genotoxicity of chloroacetamide herbicides and their metabolites are active areas of study. nih.gov |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Sustainability
The chemical synthesis of pharmaceutical compounds is increasingly scrutinized for its environmental impact. Future research will prioritize the development of sustainable and green synthetic methodologies for N-(2-chloro-3,5-dimethoxyphenyl)acetamide. Traditional amide synthesis often involves hazardous reagents and generates significant waste. sphinxsai.com Green chemistry principles offer a framework for creating more efficient and environmentally benign processes.
Key areas of focus will include:
Catalytic Amidation: Exploring novel heterogeneous catalysts, such as those based on structured silica (B1680970) or metal oxides, could enable direct amidation reactions under milder conditions, reducing the need for stoichiometric activating agents. researchgate.net
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. researchgate.net Developing a flow process for the synthesis of this compound could lead to higher yields and purity with a smaller environmental footprint.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. sphinxsai.com Future synthetic strategies will aim for high atom economy, minimizing the formation of byproducts. sphinxsai.com For instance, novel routes using CO2, methanol, H2, and corresponding amines are being explored for acetamide (B32628) synthesis, representing a significant departure from traditional methods. rsc.org
| Sustainable Synthesis Approach | Potential Advantage | Key Research Focus |
|---|---|---|
| Heterogeneous Catalysis | Reusable catalyst, milder reaction conditions, reduced waste. researchgate.net | Development of robust silica- or metal-oxide-based catalysts. researchgate.net |
| Green Solvents | Reduced environmental impact and toxicity. | Exploring water-based or bio-derived solvent systems. |
| Flow Chemistry | Improved safety, scalability, and reaction control. researchgate.net | Optimization of reactor design and process parameters. |
| High Atom Economy Reactions | Maximizes reactant incorporation, minimizes byproducts. sphinxsai.com | Designing novel reaction pathways, such as those utilizing CO2 as a C1 source. rsc.orgresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.net For this compound and its analogs, AI and ML can be employed in several key areas:
De Novo Drug Design: Generative AI models can design novel molecules from the ground up, tailored to have specific desirable properties. researchgate.net These models can explore a vast chemical space to propose new acetanilide (B955) derivatives with potentially enhanced activity and selectivity.
Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new compounds, including their bioactivity, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. crimsonpublishers.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Structure-Based Drug Design: AI tools like AtomNet, a convolutional neural network, can analyze the 3D structure of biological targets to predict the binding affinity of potential ligands. crimsonpublishers.com This approach can guide the rational design of modifications to the this compound scaffold to improve its interaction with its biological target.
| AI/ML Application | Objective | Example Tools/Approaches |
|---|---|---|
| Virtual High-Throughput Screening | Identify promising drug candidates from large chemical libraries. researchgate.netnih.gov | Kernel-based methods, Deep Learning models. nih.gov |
| De Novo Design | Generate novel molecules with optimized properties. researchgate.net | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). |
| ADME/Toxicity Prediction | Forecast pharmacokinetic and safety profiles. crimsonpublishers.com | Tools like DeepTox, ADDISON. crimsonpublishers.com |
| Structure-Based Ligand Design | Predict and optimize binding affinity to a specific target. crimsonpublishers.com | Convolutional Neural Networks (e.g., AtomNet). crimsonpublishers.com |
Exploration of New Biological Modalities and Target Discovery Approaches
While initial research may have identified certain biological activities for this compound, a vast landscape of potential therapeutic applications remains to be explored. Future research will focus on identifying novel biological targets and understanding its mechanism of action in different disease contexts. Acetanilide derivatives have been investigated for a range of activities, including as β3-adrenergic receptor agonists and as antibacterial agents. nih.govnih.gov
High-Throughput Screening (HTS): Screening this compound against large panels of biological targets (e.g., enzymes, receptors, ion channels) can uncover unexpected activities and new therapeutic opportunities.
Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models of disease to identify a desired physiological effect, without a priori knowledge of the specific molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.
Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule within a complex biological system, providing direct insight into its mechanism of action.
Molecular Docking and Simulation: Computational docking studies can be used to screen the compound against libraries of protein structures to predict potential binding interactions and identify high-probability targets for experimental validation. nih.gov
Advanced Characterization Methodologies for Enhanced Structural Understanding
A thorough understanding of the three-dimensional structure of this compound is fundamental to understanding its physical properties and biological activity. While standard techniques provide basic structural information, advanced methodologies can offer deeper insights.
Single-Crystal X-ray and Neutron Diffraction: These techniques provide definitive information on the solid-state conformation and intermolecular interactions of the compound. nih.govosti.gov Neutron diffraction, in particular, is highly effective for accurately locating hydrogen atoms, which is crucial for understanding hydrogen bonding networks. osti.gov
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.gov It can provide detailed insights into the nature and relative importance of different non-covalent contacts, which govern the crystal packing and physical properties of the compound.
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, both in solution and in the solid state.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure, vibrational frequencies (IR and Raman spectra), and other molecular properties of this compound. nih.gov This theoretical data complements experimental findings and aids in their interpretation. researchgate.net
The future of research on this compound is bright, with numerous opportunities to apply cutting-edge technologies and scientific approaches. By embracing sustainable synthesis, leveraging the predictive power of AI, exploring new biological frontiers, and employing advanced characterization techniques, the scientific community can unlock the full potential of this compound for therapeutic and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
